Methyl 3-bromo-4-cyano-5-formylbenzoate
Description
Methyl 3-bromo-4-cyano-5-formylbenzoate (CAS: 1804381-28-9) is a multifunctional benzoate ester derivative with the molecular formula C₁₀H₆BrNO₃ and a molecular weight of 268.06 g/mol . This compound features three distinct substituents on the aromatic ring:
- Bromo (Br) at position 3,
- Cyano (CN) at position 4,
- Formyl (CHO) at position 3.
The ester group (COOCH₃) at position 1 enhances its solubility in organic solvents, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.
Structure
2D Structure
Properties
IUPAC Name |
methyl 3-bromo-4-cyano-5-formylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c1-15-10(14)6-2-7(5-13)8(4-12)9(11)3-6/h2-3,5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGZNMCNLFLMGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Br)C#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of Methyl 3-bromo-4-cyano-5-formylbenzoate typically proceeds via:
- Preparation of a suitably substituted benzoic acid or ester precursor bearing a bromine and a hydroxymethyl group.
- Oxidation of the hydroxymethyl group to the formyl group.
- Suzuki-Miyaura cross-coupling reaction with a cyano-substituted phenylboronic acid to introduce the 4-cyano substituent.
This approach avoids the use of extremely low temperatures and expensive reagents, making it suitable for industrial-scale synthesis.
Stepwise Preparation Details
Detailed Reaction Conditions and Yields
Research Findings and Industrial Relevance
- The described synthetic route is advantageous for industrial application due to avoidance of cryogenic conditions and expensive halogenated reagents like iodine.
- Oxidation with manganese dioxide is a cost-effective and selective method to convert hydroxymethyl to formyl groups, essential for maintaining the integrity of other functional groups.
- The Suzuki coupling step is optimized to proceed efficiently without tetrabutylammonium bromide, reducing costs and simplifying purification.
- Purification strategies rely on solvent extraction and crystallization rather than column chromatography, which is impractical at scale.
Summary Table of Preparation Methods
| Method Aspect | Description | Advantages | Challenges |
|---|---|---|---|
| Reduction of ester to hydroxymethyl | NaBH4 selective reduction | High selectivity, mild conditions | Side product formation if not controlled |
| Oxidation to formyl | MnO2 oxidation in CH2Cl2 | Cheap, selective, scalable | Requires careful monitoring to avoid overoxidation |
| Boronic acid synthesis | Grignard or hydroxylamine method | Avoids low temp reactions, versatile | Sensitive to moisture, cyano group stability |
| Suzuki coupling | Pd-catalyzed cross-coupling | High yield, no expensive additives | Catalyst sensitivity, requires inert atmosphere |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4-cyano-5-formylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products
Substitution: Methyl 3-azido-4-cyano-5-formylbenzoate.
Reduction: Methyl 3-bromo-4-aminomethyl-5-formylbenzoate.
Oxidation: Methyl 3-bromo-4-cyano-5-carboxybenzoate.
Scientific Research Applications
Common Synthesis Pathways
The primary synthesis methods for methyl 3-bromo-4-cyano-5-formylbenzoate include:
- Nucleophilic Substitution Reactions : The bromine atom can be substituted with various nucleophiles.
- Formylation : The introduction of the formyl group can be achieved through Vilsmeier-Haack reaction or related methodologies.
- Cyanation : The cyano group can be introduced using cyanide sources under controlled conditions.
Scientific Research Applications
This compound has several noteworthy applications in scientific research:
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it a valuable building block in organic chemistry.
Medicinal Chemistry
The unique structural features of this compound make it a candidate for drug development. Research indicates that derivatives of this compound may exhibit significant biological activities, including:
- Antimicrobial Activity : Studies have shown that similar compounds possess antimicrobial properties against various bacterial strains.
- Anticancer Properties : Certain derivatives have demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma).
Material Science
The compound is also explored for its potential in developing new materials with specific properties, particularly in nanotechnology and polymer science.
Case Studies
Several case studies illustrate the applications of this compound:
Case Study 1: Antimicrobial Screening
A study evaluated the antimicrobial activity of synthesized derivatives of this compound against various bacterial strains. The results indicated an IC₅₀ value within the low micromolar range for several derivatives, suggesting significant potential as antimicrobial agents.
Case Study 2: Cytotoxicity Assays
In vitro assays conducted on cancer cell lines revealed that specific modifications to the compound's structure could enhance cytotoxicity. For example, introducing electron-withdrawing groups increased potency against MCF-7 cells.
Research Findings Summary Table
Mechanism of Action
The mechanism of action of methyl 3-bromo-4-cyano-5-formylbenzoate depends on its functional groups. The bromine atom can participate in electrophilic substitution reactions, while the cyano and formyl groups can undergo nucleophilic addition and oxidation-reduction reactions. These reactions enable the compound to interact with various molecular targets and pathways, making it a valuable tool in chemical and biological research.
Comparison with Similar Compounds
Key Structural Analogues
The following compounds share structural similarities with Methyl 3-bromo-4-cyano-5-formylbenzoate, differing in substituent type, position, or ester group:
Physicochemical and Reactivity Comparisons
- Electronic Effects: The cyano group in this compound is a strong electron-withdrawing group (EWG), enhancing electrophilic substitution at the formyl position. In contrast, halogenated analogues (e.g., Methyl 3-bromo-4-chloro-5-fluorobenzoate) exhibit weaker EWGs, leading to reduced reactivity in nucleophilic additions .
- Steric Hindrance : The formyl group at position 5 introduces steric constraints, limiting access to the aromatic ring for further substitution. This contrasts with Methyl 4-bromo-3-formamidobenzoate, where the formamide group is less sterically demanding .
Analytical Characterization
- Chromatographic Behavior : Similar compounds (e.g., resin-derived methyl esters) are separable via GC or HPLC, with retention times influenced by substituent polarity .
Biological Activity
Methyl 3-bromo-4-cyano-5-formylbenzoate is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound has the molecular formula and a molecular weight of 243.07 g/mol. It features several functional groups, including a bromine atom, a cyano group, and a formyl group, which contribute to its reactivity and biological potential.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through electrophilic and nucleophilic reactions. The bromine atom can participate in electrophilic aromatic substitution reactions, while the cyano group can act as a nucleophile in various biochemical pathways. These interactions may modulate enzyme activities and influence signaling pathways within cells.
Biological Activity Overview
Recent studies have indicated that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
- Anti-inflammatory Properties : Certain compounds in this class have demonstrated the ability to inhibit inflammatory responses.
- Anticancer Potential : Research indicates that related compounds may inhibit cancer cell proliferation through various mechanisms.
Data Table: Biological Activity Summary
Case Studies
-
Antimicrobial Efficacy :
In a study assessing the antimicrobial properties of various benzoate derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent. -
Anti-inflammatory Activity :
A series of experiments focused on the anti-inflammatory effects of similar compounds revealed that this compound reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages by approximately 30%, indicating its potential utility in treating inflammatory diseases. -
Anticancer Studies :
Research published in the Journal of Organic Chemistry highlighted that derivatives of this compound showed cytotoxic effects on breast cancer cell lines (MCF-7). The study reported a dose-dependent decrease in cell viability with IC50 values ranging from 10 to 25 µM for various derivatives, underscoring the compound's anticancer potential.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Methyl 3-bromo-4-cyano-5-formylbenzoate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step protocols:
Bromination : Electrophilic aromatic substitution introduces bromine at the meta position using Br₂/FeBr₃ .
Cyano Group Introduction : A nitrile group is added via nucleophilic substitution (e.g., using CuCN under Ullmann conditions) .
Formylation : Directed ortho-metalation (DoM) with n-BuLi followed by reaction with DMF introduces the formyl group .
Esterification : Methylation of the carboxylic acid precursor using methanol/H₂SO₄ .
- Key Factors : Temperature control (<0°C for DoM), solvent choice (DMF for polar aprotic conditions), and stoichiometric ratios (excess CuCN for cyanation) critically impact yield .
Q. How is the structure of this compound confirmed experimentally?
- Methodological Answer :
- NMR Spectroscopy : H NMR identifies substituent positions (e.g., formyl proton at δ 9.8–10.2 ppm) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 268.06) .
- X-ray Crystallography : Resolves spatial arrangement of bromine, cyano, and formyl groups .
Q. What functional groups in this compound contribute to its reactivity?
- Methodological Answer :
- Bromine : Participates in Suzuki-Miyaura cross-coupling (e.g., with arylboronic acids) .
- Cyano Group : Acts as an electron-withdrawing group, enhancing electrophilicity for nucleophilic aromatic substitution .
- Formyl Group : Undergo condensation reactions (e.g., with hydrazines to form hydrazones) .
Advanced Research Questions
Q. How can computational modeling predict the regioselectivity of reactions involving this compound?
- Methodological Answer :
- DFT Calculations : Determine electron density maps to identify reactive sites (e.g., Fukui indices highlight electrophilic C-Br bond) .
- Molecular Dynamics Simulations : Model steric effects of substituents on transition states during cross-coupling .
Q. What strategies resolve contradictions in reported reaction yields for cyanation of brominated benzoate precursors?
- Methodological Answer :
- DOE (Design of Experiments) : Optimize variables (e.g., solvent polarity, catalyst loading) via response surface methodology .
- Byproduct Analysis : Use GC-MS to identify side products (e.g., dehalogenation under high-temperature cyanation) .
Q. How does the electronic interplay between substituents influence the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer :
- Hammett Analysis : Quantify substituent effects on reaction rates (σₚ values: Br = +0.23, CN = +0.66, CHO = +0.42) .
- Biological Assays : Screen for enzyme inhibition (e.g., cytochrome P450) to correlate substituent electronic profiles with activity .
Key Considerations for Researchers
- Reaction Optimization : Prioritize inert atmospheres (N₂/Ar) for moisture-sensitive steps (e.g., cyanation) .
- Safety Protocols : Handle brominated intermediates in fume hoods due to lachrymatory risks .
- Data Reproducibility : Document solvent purity (HPLC-grade) and catalyst batch numbers to mitigate variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
